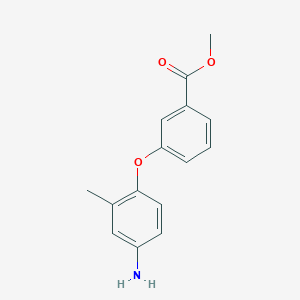

Methyl 3-(4-amino-2-methylphenoxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-amino-2-methylphenoxy)benzoate typically involves the reaction of 4-amino-2-methylphenol with methyl 3-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-amino-2-methylphenoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-amino-2-methylphenoxy)benzoate is primarily used in proteomics research. It serves as a specialty product for studying protein interactions, modifications, and functions . Additionally, it may be used in the synthesis of other complex organic molecules, contributing to advancements in organic chemistry and medicinal chemistry.

Wirkmechanismus

The specific mechanism of action for Methyl 3-(4-amino-2-methylphenoxy)benzoate is not well-documented. its functional groups suggest potential interactions with various biological molecules. The amino group can form hydrogen bonds, while the phenoxy and benzoate groups may participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-amino-4-methoxybenzoate: Similar in structure but with a methoxy group instead of a phenoxy group.

Methyl 3-(4-amino-2-methylphenoxy)benzoate: The compound itself, used for comparison.

3-(Methylamino)benzoic acid: Similar in structure but with a carboxylic acid group instead of a benzoate ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in proteomics research. Its structure enables it to participate in various chemical reactions, making it a versatile compound for scientific studies.

Biologische Aktivität

Methyl 3-(4-amino-2-methylphenoxy)benzoate, also known by its CAS number 946785-17-7, is a compound of significant interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H17NO3

- Molecular Weight : 273.31 g/mol

- InChI Key : SECVEUMXEJSOIA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-2-methylphenol with benzoic acid derivatives. The reaction conditions often include basic media and solvents such as dimethylformamide (DMF) at elevated temperatures. The general reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to modulate the activity of these targets, leading to diverse biological effects. The compound's phenolic and amino groups allow it to participate in hydrogen bonding and other interactions that are crucial for biological efficacy.

Pharmacological Effects

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may be relevant for this compound.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.

- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against various pathogens, indicating that this compound may possess similar properties.

Study on Antioxidant Activity

A study conducted on phenolic compounds demonstrated that derivatives similar to this compound exhibited significant antioxidant activity through radical scavenging assays. The results indicated a dose-dependent response, suggesting potential therapeutic applications in oxidative stress-related conditions.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Anti-inflammatory Research

In a model of acute inflammation induced by carrageenan in rats, this compound was administered at varying doses. The findings showed a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 20 |

| 20 | 35 |

| 40 | 50 |

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In dermal irritation studies on rabbits, the compound exhibited low irritation potential, suggesting favorable safety characteristics for topical applications.

Summary of Toxicity Studies

- Skin Irritation : Mild irritation observed at higher concentrations.

- Sensitization : No significant sensitization reactions were noted in guinea pig models.

- Genotoxicity : Preliminary assays indicate no mutagenic effects in bacterial systems.

Eigenschaften

IUPAC Name |

methyl 3-(4-amino-2-methylphenoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-8-12(16)6-7-14(10)19-13-5-3-4-11(9-13)15(17)18-2/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYUSAQIFKGRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.